![molecular formula C18H23ClN2O3S2 B2692272 Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1189696-12-5](/img/structure/B2692272.png)
Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring with one sulfur atom . The exact molecular structure of “Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, depending on their specific structures and the conditions under which the reactions are carried out . Without more specific information about the compound , it’s difficult to provide a detailed analysis of its potential chemical reactions.Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is involved in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation, showcasing complete regioselectivity and excellent yields, expanding the scope of organic synthesis in pharmaceutical research (Zhu, Lan, & Kwon, 2003). This compound also serves as a precursor in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, contributing to the creation of fused systems relevant for medicinal chemistry applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Catalytic and Reaction Studies
The compound has been used to explore the synthesis of selenium-containing heterocycles, indicating its versatility in forming diverse heterocyclic compounds which are crucial in developing drugs with potential biological activities (Atanassov, Linden, & Heimgartner, 2003). Furthermore, its involvement in the synthesis of 4,5,6,7-tetrahydrothieno[3,2,c] pyridine hydrochloride through a polymerization reaction exemplifies its role in producing intermediates for further pharmaceutical applications (Bing-zh, 2013).
Applications in Material Science
Research on the functionalization of 3,4-ethylenedioxythiophene with tetrathiafulvalene highlights the compound's potential in material science, especially in the development of conductive materials and sensors, indicating its broader applicability beyond pharmaceuticals (Zhang et al., 2014).
Anticancer Activity Studies
The compound's derivatives have been explored for their anticancer activities, showcasing its potential as a building block for synthesizing new heterocycles with significant biological activities. This research underpins the compound's importance in discovering novel anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Mechanism of Action
The mechanism of action of a specific thiophene derivative would depend on its structure and the biological system in which it is acting. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
ethyl 6-propan-2-yl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2.ClH/c1-4-23-18(22)15-12-7-8-20(11(2)3)10-14(12)25-17(15)19-16(21)13-6-5-9-24-13;/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXHIQUJKJRTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
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